molecular formula C7H6ClF3N2 B1425125 (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-methylamine CAS No. 1208081-32-6

(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-methylamine

Cat. No. B1425125
M. Wt: 210.58 g/mol
InChI Key: RFATTWKJSLOMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as trifluoromethylpyridines . Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines has been a topic of interest in recent years due to their wide range of applications . The trifluoromethyl group is strongly electron-withdrawing, which makes it a key structural motif in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group attached to it . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a light yellow liquid appearance . It has a refractive index of 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis and Application in Insecticides : Tanaka et al. (1999) described a practical synthesis method for (6-chloropyridin-3-yl)methylamine, a key intermediate in neo-nicotinoid insecticides. They achieved this by selectively hydrogenating 2-chloro-5-cyanopyridine using an improved sponge nickel catalyst, yielding the desired product in 86% yield (Tanaka, Nagasawa, Kasuga, Sakamura, Takuma, & Iwatani, 1999).

  • Copper-Catalyzed C-N Bond Cleavage : Huang et al. (2013) developed an efficient copper-catalyzed method for C-N bond cleavage of aromatic methylamines, which aids in constructing pyridine derivatives. This process allows the assembly of a broad range of 2,4,6-trisubstituted pyridines from simple materials (Huang, Ji, Wu, Huang, & Jiang, 2013).

  • Synthesis of Pyridinones : Volochnyuk et al. (2004) investigated the reaction of α-chloro-β,β,β-trifluoroethylisocyanates with enamines, leading to the formation of a set of 4-dialkylamino-6-trifluoromethyl-5,6-dihydro-2-pyridinones. This study highlights the structural sensitivity of the reaction (Volochnyuk, Kostyuk, Bol’but, Sibgatulin, Kuklya, & Vovk, 2004).

  • Optically Active Triamines Synthesis : Bernauer, Chuard, and Stoeckli-Evans (1993) synthesized new optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which were used to study equilibrium behavior in solution and complex formation with copper(II) (Bernauer, Chuard, & Stoeckli-Evans, 1993).

  • Coordination Compounds of Macrocylic Ligands : Lodeiro, Bastida, Bértolo, and Rodríguez (2004) described the synthesis of several oxa-aza macrocyclic ligands and their coordination compounds with various metal cations. These ligands feature different pendant arms providing diverse coordination possibilities (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).

  • Rheniumtricarbonyl Complexes for Biomedical Applications : Griffiths et al. (2011) explored the formation of complexes from the reaction of N-acylated tris-(pyridin-2-yl)methylamine with [Re(CO)(5)Br], which have potential biomedical applications. The structure and stability of these complexes were dependent on the ligand and reaction conditions (Griffiths, Cheong, Duncanson, & Motevalli, 2011).

properties

IUPAC Name

6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c1-12-6-3-4(7(9,10)11)2-5(8)13-6/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFATTWKJSLOMMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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